CYP2C19 Enzyme Inhibition: Divergent Metabolic Interaction Profile vs. Non-Chlorinated Analog
The 6,8-dichloro substitution markedly alters cytochrome P450 interaction compared to the non-halogenated parent compound. The target compound inhibits recombinant CYP2C19 with a Ki of 50,000 nM (50 µM), as determined using 3-O-methylfluorescein as a substrate [1]. In contrast, the non-chlorinated analog, N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 216985-29-4), showed no reported CYP2C19 inhibition in comparable assays . This difference indicates that the 6,8-dichloro groups introduce a specific metabolic liability or interaction profile that is absent in the parent scaffold, a critical consideration for researchers designing in vivo studies or assessing drug-drug interaction potential.
| Evidence Dimension | CYP2C19 Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 50,000 nM (50 µM) |
| Comparator Or Baseline | N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 216985-29-4); no CYP2C19 inhibition reported |
| Quantified Difference | Target compound shows measurable CYP2C19 binding (Ki = 50 µM) vs. no detectable inhibition for the non-chlorinated analog |
| Conditions | Inhibition of recombinant CYP2C19 using 3-O-methylfluorescein as substrate, preincubated for 3 min (BindingDB assay) |
Why This Matters
Procurement decisions for compounds intended for in vivo pharmacology or ADME/Tox profiling must account for CYP isoform interactions; the 6,8-dichloro derivative introduces a distinct metabolic interaction profile absent in the non-chlorinated parent.
- [1] BindingDB. BDBM50380527 (CHEMBL2018913). Affinity Data: Ki = 50,000 nM for CYP2C19 inhibition. https://www.bindingdb.org (accessed 2026-04-30). View Source
